molecular formula C18H32BrP B14494697 Decyl(dimethyl)phenylphosphanium bromide CAS No. 63635-52-9

Decyl(dimethyl)phenylphosphanium bromide

Cat. No.: B14494697
CAS No.: 63635-52-9
M. Wt: 359.3 g/mol
InChI Key: SZBRCTQBBFYABP-UHFFFAOYSA-M
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Description

Decyl(dimethyl)phenylphosphanium bromide is a quaternary phosphonium salt with the molecular formula C16H28BrP. This compound is characterized by the presence of a decyl group, two methyl groups, and a phenyl group attached to a central phosphorus atom, with bromide as the counterion. Quaternary phosphonium salts are known for their stability and versatility in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Decyl(dimethyl)phenylphosphanium bromide can be synthesized through the quaternization of triphenylphosphine with decyl bromide in the presence of a suitable solvent such as acetonitrile or toluene. The reaction is typically carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

Ph3P+C10H21BrPh2(C10H21)PBr\text{Ph}_3\text{P} + \text{C}_{10}\text{H}_{21}\text{Br} \rightarrow \text{Ph}_2(\text{C}_{10}\text{H}_{21})\text{PBr} Ph3​P+C10​H21​Br→Ph2​(C10​H21​)PBr

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Decyl(dimethyl)phenylphosphanium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium hydroxide or potassium chloride can be used under mild conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Corresponding phosphonium salts with different counterions.

Scientific Research Applications

Decyl(dimethyl)phenylphosphanium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is studied for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.

    Medicine: Research is ongoing to explore its use as a drug delivery agent, particularly in targeting cancer cells.

    Industry: It is used in the production of ionic liquids, which are employed as solvents in various industrial processes.

Mechanism of Action

The mechanism of action of decyl(dimethyl)phenylphosphanium bromide involves its interaction with cellular membranes. The compound’s lipophilic decyl group allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. In biological systems, this disruption can result in antimicrobial effects. In drug delivery, the compound’s ability to target and penetrate cell membranes is leveraged to deliver therapeutic agents directly to target cells.

Comparison with Similar Compounds

Similar Compounds

  • Tetrabutylphosphonium bromide
  • Tetraphenylphosphonium chloride
  • Hexadecyl(trimethyl)phosphonium bromide

Uniqueness

Decyl(dimethyl)phenylphosphanium bromide is unique due to its specific combination of a decyl group, two methyl groups, and a phenyl group attached to the phosphorus atom. This structure imparts distinct lipophilic and hydrophilic properties, making it particularly effective in applications requiring membrane interaction and phase transfer catalysis. Compared to similar compounds, it offers a balance of stability and reactivity that is advantageous in both research and industrial applications.

Properties

CAS No.

63635-52-9

Molecular Formula

C18H32BrP

Molecular Weight

359.3 g/mol

IUPAC Name

decyl-dimethyl-phenylphosphanium;bromide

InChI

InChI=1S/C18H32P.BrH/c1-4-5-6-7-8-9-10-14-17-19(2,3)18-15-12-11-13-16-18;/h11-13,15-16H,4-10,14,17H2,1-3H3;1H/q+1;/p-1

InChI Key

SZBRCTQBBFYABP-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC[P+](C)(C)C1=CC=CC=C1.[Br-]

Origin of Product

United States

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